Acetic acid, 2-(2,2-dimethylpropoxy)-

Description

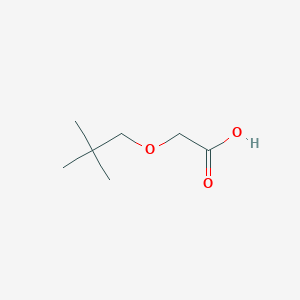

Acetic acid, 2-(2,2-dimethylpropoxy)- is an organic compound characterized by a branched 2,2-dimethylpropoxy (neopentyloxy) group attached to the second carbon of acetic acid.

Key structural features include:

- Ester/acid functionality: The compound exists in the carboxylic acid form, distinguishing it from ester derivatives (e.g., propyl (2S)-2-(1,1-dimethylpropoxy)-propanoate) .

Properties

IUPAC Name |

2-(2,2-dimethylpropoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2,3)5-10-4-6(8)9/h4-5H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEKRYXTFPIDEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(2,2-dimethylpropoxy)-, typically involves the reaction of 2,2-dimethylpropanol with acetic anhydride or acetyl chloride under acidic or basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,2-dimethylpropanol is replaced by an acetyl group, forming the desired product.

Industrial Production Methods

Industrial production methods for acetic acid, 2-(2,2-dimethylpropoxy)-, may involve continuous flow reactors to optimize yield and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and selectivity. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(2,2-dimethylpropoxy)-, can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the 2-(2,2-dimethylpropoxy) group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid, 2-(2,2-dimethylpropoxy)-, has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, 2-(2,2-dimethylpropoxy)-, involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and functional groups. The exact mechanism may vary based on the context of its application, such as enzyme inhibition in biological studies or catalytic activity in chemical reactions.

Comparison with Similar Compounds

Structural Analogues

Propyl (2S)-2-(1,1-Dimethylpropoxy)-propanoate (CAS # 319002-92-1)

- Structure: Similar branched alkoxy group (1,1-dimethylpropoxy) but attached to a propanoic acid ester (vs. acetic acid in the target compound).

- Functional Differences: Acid vs. Ester: The target compound is a carboxylic acid, while this analog is an ester, affecting polarity and hydrolysis rates . Alcohol Chain Length: The analog uses propanol (C3), whereas the target compound’s acetic acid (C2) backbone may alter volatility and solubility .

- Applications : Used as a read-across analog for toxicity assessments in fragrance components due to shared saturated ester classification .

2-Butanol, 3-(2,2-Dimethylpropoxy)- (CAS # 74793-66-1)

- Structure: Features the same 2,2-dimethylpropoxy group but attached to a secondary alcohol (2-butanol) instead of acetic acid .

- Functional Differences: Hydroxyl vs. Carboxylic Acid Group: The alcohol group in 2-butanol derivatives reduces acidity compared to the target compound, impacting chemical reactivity .

- Chromatographic Behavior : Exhibits a higher GC retention time (1935 min) compared to simpler esters like ethyl acetate (619 min), suggesting lower volatility due to branching .

Acetic Acid, 2,4,5-Trichlorophenoxy- (CAS # 93-76-5)

- Structure: Substituted with a chlorinated phenoxy group (vs. alkyl alkoxy in the target compound).

- Functional Differences: Electron-Withdrawing Effects: The trichlorophenoxy group increases acidity and environmental persistence compared to the alkyl-substituted target compound .

Physicochemical and Toxicological Properties

Biological Activity

Acetic acid, 2-(2,2-dimethylpropoxy)- (CAS No. 83474-75-3), is a compound that has garnered attention for its potential biological activities. This article will explore its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

Acetic acid, 2-(2,2-dimethylpropoxy)- is characterized by its unique structure which includes an acetic acid moiety linked to a propoxy group. This structural configuration may influence its interaction with biological systems.

Biological Activity Overview

The biological activity of acetic acid derivatives has been widely studied, particularly in relation to metabolic health and anti-inflammatory properties. The following sections summarize the key findings from various studies.

1. Metabolic Effects

A systematic review highlighted the effects of dietary acetic acid supplementation on metabolic outcomes. Key findings include:

- Reduction in Plasma Glucose Levels : Acetic acid supplementation significantly reduced fasting blood glucose (FBG) levels in individuals with type 2 diabetes (mean difference = -35.73 mg/dL) .

- Impact on Lipid Profiles : There was a notable decrease in triacylglycerol (TAG) concentrations among participants consuming acetic acid-rich diets .

Table 1: Effects of Acetic Acid Supplementation on Metabolic Parameters

| Parameter | Mean Difference (MD) | Statistical Significance |

|---|---|---|

| Fasting Blood Glucose | -35.73 mg/dL | P = .01 |

| Triacylglycerols | -20.51 mg/dL | P = .001 |

2. Anti-inflammatory Properties

Research indicates that acetic acid may exert anti-inflammatory effects through specific molecular interactions. It is believed to inhibit certain inflammatory pathways, potentially making it useful in managing conditions characterized by chronic inflammation .

The mechanism by which acetic acid exerts its biological effects involves interaction with various enzymes and receptors. It may modulate signaling pathways related to glucose metabolism and inflammation:

- Enzyme Inhibition : Acetic acid may inhibit enzymes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines.

- Receptor Interaction : The compound might interact with insulin receptors, enhancing insulin sensitivity and glucose uptake in tissues .

Case Study 1: Dietary Supplementation

In a clinical trial involving 910 participants, those who supplemented their diet with acetic acid showed significant improvements in metabolic markers over an 8-week period. Participants reported better glucose regulation and reduced fat mass .

Case Study 2: Adverse Effects of Acetic Acid

While acetic acid has beneficial effects, there are documented cases of adverse events related to its use in medical settings. For instance, incorrect concentrations of acetic acid used during surgical procedures led to severe chemical burns in patients . This emphasizes the importance of proper dosing and application methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.